molecular formula C19H21ClN2O2 B2900282 1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine CAS No. 929380-48-3

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine

Cat. No. B2900282
M. Wt: 344.84
InChI Key: SWNPDAHTEKVXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine” belongs to the class of organic compounds known as benzo-1,3-dioxanes . These are heterocyclic compounds containing a benzene ring fused to a 1,3-dioxane ring . It is also related to stilbenes, which are organic compounds containing a 1,2-diphenylethylene moiety .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxane ring attached to a phenylpiperazine group . The benzodioxane ring is a heterocyclic compound containing a benzene ring fused to a 1,3-dioxane ring .

Future Directions

The future directions for research on this compound could include further exploration of its potential antibacterial properties, as well as its synthesis and chemical reactions . Additionally, more research could be done to fully understand its physical and chemical properties, as well as any potential safety hazards.

properties

IUPAC Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-17-10-15(19-16(11-17)13-23-14-24-19)12-21-6-8-22(9-7-21)18-4-2-1-3-5-18/h1-5,10-11H,6-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNPDAHTEKVXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC3=C2OCOC3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine

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